molecular formula C14H8BrClN2 B1271014 6-Bromo-2-chloro-4-phenylquinazoline CAS No. 64820-57-1

6-Bromo-2-chloro-4-phenylquinazoline

Cat. No. B1271014
CAS RN: 64820-57-1
M. Wt: 319.58 g/mol
InChI Key: XHAZRLJQCFZAAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-phenylquinazoline (6BC4PQ) is an organic compound that has been studied in recent years for its potential applications in the field of medicinal chemistry. 6BC4PQ is a heterocyclic aromatic compound that has been found to possess a range of interesting properties, such as being a powerful antioxidant, anti-inflammatory, and anti-cancer agent. In

Scientific Research Applications

Antimicrobial and Antimalarial Agents

A study by Parthasaradhi et al. (2015) demonstrated the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, exhibiting antimicrobial and antimalarial activities. These compounds were evaluated against various microorganisms and Plasmodium falciparum, showing potential as therapeutic agents in these fields (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Antibacterial Evaluation and Crystal Structure

Ouerghi et al. (2021) described the synthesis and antibacterial evaluation of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, highlighting its potential in antibacterial applications. This study also detailed the compound’s crystal structure, contributing to the understanding of its interactions and stability (Ouerghi et al., 2021).

Antiviral and Cytotoxic Activities

Selvam et al. (2010) synthesized a series of 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for antiviral activity against HIV, HSV, and vaccinia viruses. Notably, one derivative exhibited significant antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential applications in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis Techniques and Photophysical Properties

Mphahlele et al. (2015) conducted a study on the synthesis and photophysical properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. This research contributes to the understanding of the reactivity and electronic properties of these compounds, which could have implications in materials science and molecular electronics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).

Pharmacological Activities

Research by Rajveer et al. (2010) focused on the synthesis of various 6-bromoquinazolinone derivatives and their evaluation for pharmacological activities such as anti-inflammatory, analgesic, and antibacterial effects. This study provides valuable insights into the therapeutic potential of these compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

6-Bromo-2-chloro-4-phenylquinazoline is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZRLJQCFZAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364869
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64820-57-1
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64820-57-1
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